
2-chloro-N-(4-mercaptophenyl)benzamide
Descripción general
Descripción
2-Chloro-N-(4-mercaptophenyl)benzamide (CMPB) is an organic compound belonging to the class of amides, and is a member of the benzamide family. It is an aromatic amide, with a molecular formula of C9H8ClNO2. CMPB has a wide range of applications in the scientific and medical fields, including its use as a reagent for organic synthesis, a drug for treating certain diseases, and a tool for studying biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-mercaptophenyl)benzamide is not fully understood. However, it is believed that 2-chloro-N-(4-mercaptophenyl)benzamide binds to the active site of the enzyme cyclooxygenase-2, resulting in the inhibition of the enzyme's activity. This inhibition of cyclooxygenase-2 activity leads to the inhibition of the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
2-chloro-N-(4-mercaptophenyl)benzamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, resulting in the inhibition of the production of prostaglandins. This inhibition of prostaglandin production leads to the suppression of inflammation and pain. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide has been shown to have anti-tumor activities, and has been studied for its potential use in the treatment of certain forms of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-chloro-N-(4-mercaptophenyl)benzamide in laboratory experiments has several advantages. 2-chloro-N-(4-mercaptophenyl)benzamide is a relatively stable compound, and is easy to synthesize. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide is relatively non-toxic, making it a safe reagent to use in laboratory experiments. However, there are some limitations to the use of 2-chloro-N-(4-mercaptophenyl)benzamide in laboratory experiments. For example, 2-chloro-N-(4-mercaptophenyl)benzamide is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Direcciones Futuras
The potential applications of 2-chloro-N-(4-mercaptophenyl)benzamide are vast, and there are many future directions for research. For example, 2-chloro-N-(4-mercaptophenyl)benzamide could be further studied for its potential use in the treatment of certain forms of cancer. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide could be studied for its potential use as a drug for the treatment of inflammation and pain. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide could be studied for its potential use in the synthesis of a variety of compounds, such as 2-chloro-N-phenylbenzamide. Finally, 2-chloro-N-(4-mercaptophenyl)benzamide could be studied for its potential use as a tool for studying biochemical and physiological processes, such as the effects of 2-chloro-N-(4-mercaptophenyl)benzamide on the activity of the enzyme cyclooxygenase-2.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-mercaptophenyl)benzamide has been used in a variety of scientific research applications, including its use as a reagent for organic synthesis, a drug for treating certain diseases, and a tool for studying biochemical and physiological processes. For example, 2-chloro-N-(4-mercaptophenyl)benzamide has been used as a reagent for the synthesis of a variety of compounds, including the synthesis of 2-chloro-N-phenylbenzamide, a compound with potential applications in the pharmaceutical industry. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide has been used as a drug to treat certain forms of cancer, and has been used in studies of biochemical and physiological processes, such as the effects of 2-chloro-N-(4-mercaptophenyl)benzamide on the activity of the enzyme cyclooxygenase-2.
Propiedades
IUPAC Name |
2-chloro-N-(4-sulfanylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-12-4-2-1-3-11(12)13(16)15-9-5-7-10(17)8-6-9/h1-8,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDVNTWIJXFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-mercaptophenyl)benzamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
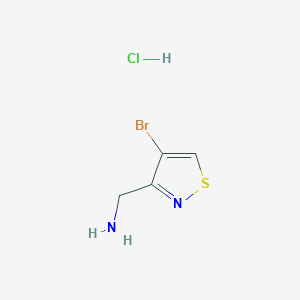
![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)
![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)
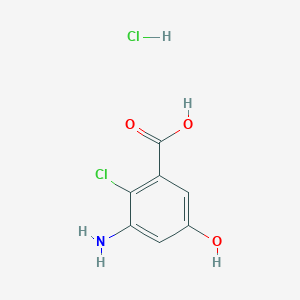


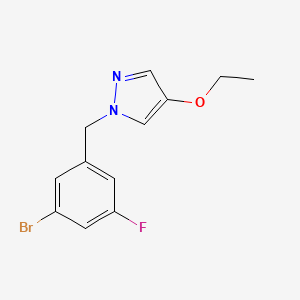
![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)
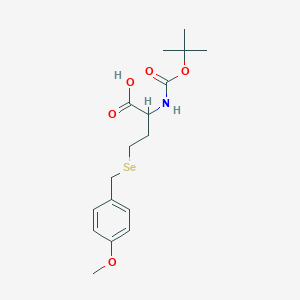
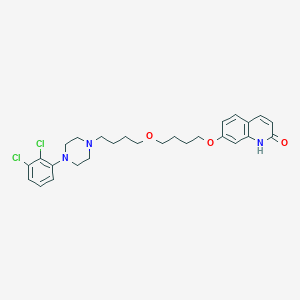
![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)
